L-Valine (1-13C) is a stable isotope-labeled form of the branched-chain amino acid L-valine, which is essential for human nutrition and plays a critical role in protein synthesis. This compound is particularly important in metabolic studies, where it serves as a tracer to investigate protein metabolism and synthesis rates. L-Valine (1-13C) is derived from natural sources and can also be synthesized through various chemical methods.
L-Valine is naturally found in protein-rich foods such as meat, dairy, and legumes. The isotopically labeled version, L-Valine (1-13C), is produced in laboratories for research purposes, particularly in studies involving metabolic pathways and protein synthesis.
L-Valine belongs to the category of branched-chain amino acids (BCAAs), which also includes leucine and isoleucine. It is classified as an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it.
The synthesis of L-Valine (1-13C) can be achieved through various methods, including:
The production of L-Valine (1-13C) requires careful control of reaction conditions such as pH, temperature, and substrate concentration to maximize yield and purity. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to confirm the isotopic labeling and assess purity levels.
L-Valine has the molecular formula and features a branched structure with a side chain that distinguishes it from other amino acids. The specific isotopic labeling at the first carbon atom results in a molecular structure represented as follows:
L-Valine participates in various biochemical reactions, primarily related to protein synthesis and metabolism. Key reactions include:
The isotopic labeling allows researchers to trace the incorporation of L-Valine into proteins or other metabolites using mass spectrometry techniques. This aids in understanding metabolic fluxes and protein turnover rates in biological systems .
In metabolic studies, L-Valine (1-13C) acts as a tracer that helps elucidate the dynamics of protein synthesis. When administered, it integrates into newly synthesized proteins, allowing researchers to measure its enrichment in plasma or tissue samples over time.
Using techniques such as isotope ratio mass spectrometry, researchers can quantify the rate of appearance of labeled valine in proteins, providing insights into protein synthesis rates under various physiological conditions .
L-Valine (1-13C) has several scientific applications:
Microbial systems, particularly Corynebacterium glutamicum and Escherichia coli, are engineered to incorporate ¹³C into L-valine via central carbon metabolism. Glucose isotopomers (e.g., [1-¹³C]glucose) serve as primary carbon sources, directing the label toward pyruvate—the precursor for L-valine biosynthesis. During metabolism, pyruvate is converted to 2-acetolactate by acetohydroxyacid synthase (AHAS), initiating the valine pathway. The ¹³C label is retained at the C1 position through subsequent enzymatic steps involving acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) [8] [10].
Metabolic Flux Analysis (¹³C-MFA) quantifies label distribution. In PDH-deficient C. glutamicum strains engineered for L-valine production, pentose phosphate pathway (PPP) flux increases to 113% ± 22% (vs. 69% ± 14% in wild-type) to supply NADPH for valine synthesis. This flux shift, detected via GC-C-IRMS, correlates with enhanced ¹³C enrichment in proteinogenic valine [7] [10]. Table 1 summarizes flux distributions in key strains:
Table 1: Metabolic Flux Distributions in L-Valine-Producing Strains
Strain | PPP Flux (%) | Glycolysis Flux (%) | L-Valine Yield (g/g Glucose) |
---|---|---|---|
Wild-Type C. glutamicum | 69 ± 14 | 100 ± 12 | 0.01 ± 0.002 |
PDH-Deficient Mutant | 113 ± 22 | 85 ± 10 | 0.35 ± 0.03 |
+ E. coli PntAB Transhydrogenase | 57 ± 6 | 92 ± 8 | 0.42 ± 0.04 |
Transhydrogenase expression (E. coli PntAB) reduces PPP dependency by recycling NADH to NADPH, increasing L-valine yield by 20% while decreasing CO₂ loss [10].
Chemical synthesis routes enable precise ¹³C installation at L-valine’s C1 carboxyl group. The primary method involves Strecker synthesis using ¹³C-labeled KCN (e.g., K¹³CN) and isobutyraldehyde. Isobutyraldehyde reacts with ammonia and K¹³CN to form α-amino-¹³C-nitrile, which undergoes acidic hydrolysis to yield racemic D,L-valine-1-¹³C. Optical resolution using acylase enzymes or chiral chromatography isolates L-valine-1-¹³C with ≥99% enantiomeric excess [1] [6] [8].
Enzyme engineering enhances specificity. In vitro, transaminases (e.g., Bacillus subtilis YbgE) are immobilized on resins and coupled with lactate dehydrogenase cofactor recycling. This system converts ¹³C-labeled α-ketoisovalerate (KIV) to L-valine-1-¹³C with 95% conversion efficiency in 4 hours, minimizing byproducts like L-leucine [8] [9]. Table 2 compares chemoenzymatic methods:
Table 2: Chemoenzymatic L-Valine-1-¹³C Production Methods
Method | Precursor | Catalyst | Conversion Efficiency | Isotopic Purity |
---|---|---|---|---|
Strecker Synthesis | K¹³CN, Isobutyraldehyde | HCl Hydrolysis | 60–70% | 99 atom % ¹³C |
Immobilized Transaminase | α-Ketoisovalerate-1-¹³C | Engineered YbgE | ≥95% | 99.5 atom % ¹³C |
Whole-Cell Biotransformation | ¹³C-Pyruvate | Recombinant E. coli | 80% | 98 atom % ¹³C |
Whole-cell biotransformation employs pyruvate-fed E. coli expressing feedback-resistant AHAS (IlvIH), achieving 80% precursor conversion but requires downstream purification to remove cellular metabolites [8].
α-Ketoisovalerate (KIV) is a biosynthetic intermediate that directly feeds into L-valine synthesis via transamination. Optimizing KIV-1-¹³C labeling involves:
GC-C-IRMS Analysis detects low ¹³C enrichments (0.0002–0.05 APE) in protein-derived valine. Derivatization to N-methoxycarbonyl methyl esters enables precise δ¹³C measurements, with linear response (R²=0.999) between 0.5–10% KIV-1-¹³C tracer levels [4] [7]. Table 3 outlines protocol parameters:
Table 3: Optimized Parameters for KIV-1-¹³C Labeling Protocols
Parameter | Optimal Range | Impact on Labeling Efficiency |
---|---|---|
Precursor Concentration | 100–150 mg/L | >100 mg/L saturates transporters |
Feeding Timing | 1 h pre-induction | Maximizes intracellular pool |
Dissolved Oxygen | 30% saturation | Prefers oxidative metabolism |
Co-Expression | PntAB transhydrogenase | Reduces PPP flux by 50% |
Derivatization Agent | MCM esters | GC-C-IRMS detection limit: 0.0002 APE |
This protocol achieves 99.5% isotopic purity in L-valine-1-¹³C, critical for NMR-based structural studies and metabolic flux applications [4] [7] [9].
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